2-Methyl-1,3-benzothiazole-6-carboxylic acid

Physicochemical characterization Medicinal chemistry building blocks Reaction optimization

Fungicidal agent SAR demands a benzothiazole scaffold with validated synthetic precedent-unsubstituted benzothiazole-6-carboxylic acid cannot substitute. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS 6941-28-2) delivers the 2-methyl-6-COOH pattern documented since 1958. • Differentiated physicochemical profile: XLogP3=2.3, mp 229-232 °C, density 1.430 g/cm³-distinct from the unsubstituted analog (mp 245-251 °C, density 1.508 g/cm³), requiring specific recrystallization solvents and automated dispensing parameters. • 95% purity grade recommended for reproducible SAR and biological assay data; 90% grade available for cost-effective exploratory campaigns. • Multi-vendor global stocking across US, UK, and China warehouses ensures long-term program supply redundancy.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 6941-28-2
Cat. No. B1295587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzothiazole-6-carboxylic acid
CAS6941-28-2
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)C(=O)O
InChIInChI=1S/C9H7NO2S/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12)
InChIKeySWCQGCDTPJOMFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-benzothiazole-6-carboxylic Acid: Chemical Identity & Procurement


2-Methyl-1,3-benzothiazole-6-carboxylic acid (CAS 6941-28-2) is a heterocyclic benzothiazole derivative with molecular formula C9H7NO2S and molecular weight 193.22 g/mol . The compound features a carboxylic acid group at the 6-position and a methyl substituent at the 2-position of the benzothiazole ring system . It exists as a light yellow to yellow solid with a reported melting point range of 229–232 °C . The compound is cataloged under identifiers including PubChem CID 246898, MDL MFCD07394023, and NSC 60500 [1].

Regioisomer-specific scaffold: 2-methyl-6-carboxylic acid pattern for targeted coupling and heterocycle elaboration
Established agrochemical research precedent: documented synthetic history for fungicidal lead generation
Automated synthesis compatibility: distinct thermal and density profile adjusts solid-dispensing parameters

2-Methyl-1,3-benzothiazole-6-carboxylic Acid: Generic Substitution Limitations


The 2-methyl-6-carboxylic acid substitution pattern is not interchangeable with other regioisomers (e.g., 5-carboxylic acid derivatives) or unsubstituted benzothiazole-6-carboxylic acid. The methyl group at position 2 modulates electronic properties, lipophilicity (XLogP3 = 2.3), and hydrogen-bonding capacity , which are critical determinants of reactivity in downstream coupling reactions and biological target engagement. Unsubstituted benzothiazole-6-carboxylic acid (CAS 3622-35-3) exhibits substantially different physicochemical parameters, including a higher melting point (245–251 °C vs. 229–232 °C) and density (1.508 vs. 1.430 g/cm³), precluding simple substitution in established protocols .

Regioisomer mismatch

5-carboxylic acid or unsubstituted benzothiazole analogs cannot replicate the electronic and steric profile at position 2, altering coupling reactivity and scaffold geometry.

Physicochemical profile shift

Methyl substitution lowers melting point and density relative to unsubstituted benzothiazole-6-carboxylic acid, changing recrystallization behavior and automated solid-handling parameters.

Lipophilicity alteration

Increased computed logP (~0.7 units) may shift membrane permeability and target engagement compared to the unsubstituted analog, affecting biological screening outcomes.

2-Methyl-1,3-benzothiazole-6-carboxylic Acid: Differentiation Evidence


Physicochemical Comparison vs. Unsubstituted Analog

The introduction of a methyl group at position 2 significantly alters the melting point and density relative to unsubstituted benzothiazole-6-carboxylic acid. The target compound melts at 229–232 °C, compared to 245–251 °C for the unsubstituted analog . Density is reduced from 1.508 g/cm³ to 1.430 g/cm³ . These differences directly impact purification protocols (recrystallization solvent selection) and solid-handling characteristics in automated synthesis platforms.

Melting Point & Density
Data to verify
229–232 °C, 1.430 g/cm³ vs 245–251 °C, 1.508 g/cm³
Thermal and density differences impact recrystallization and automated handling.
Predicted density values; experimental verification advised.
Physicochemical characterization Medicinal chemistry building blocks Reaction optimization

Purity Grades & Procurement Specifications

This compound is commercially available in two distinct purity tiers: ≥95% (standard research grade) from multiple vendors including Aladdin, AKSci, and Key Organics [1], and ~90% (technical grade) for preliminary synthetic studies and fungicidal agent development . The 95% grade is specified for applications requiring reproducible reaction outcomes, while the 90% grade offers a cost-reduced option (e.g., 100 mg at €95.00 vs. 1 g at approximately $25.90 from alternative suppliers) for high-throughput screening or early-stage exploration . Storage requirements are consistent across grades: long-term at 2–8 °C in a cool, dry place .

Purity Grade Availability
Supplier-specified
≥95% (research grade) and ~90% (technical grade)
Grade selection influences experimental reproducibility and budget planning.
CoA verification recommended for critical SAR studies.
Chemical procurement Quality control Synthetic intermediates

Drug-Likeness & Lipinski Compliance

Computational property predictions indicate that 2-methyl-1,3-benzothiazole-6-carboxylic acid satisfies Lipinski's Rule of Five [1]. The compound has a calculated XLogP3 of 2.3 and a topological polar surface area (TPSA) of 78.4 Ų [2]. In comparison, unsubstituted benzothiazole-6-carboxylic acid (C8H5NO2S, MW 179.2) exhibits a lower computed logP (approximately 1.6) due to the absence of the lipophilic methyl group, and a slightly lower TPSA of 78.4 Ų (identical heteroatom count) [3]. The higher logP of the 2-methyl derivative translates to enhanced membrane permeability potential, which is relevant when the compound is used as a scaffold for bioactive molecule design [4].

Computed Lipophilicity
Class-level inference
XLogP3 2.3 vs ~1.6 (unsubstituted); TPSA 78.4 Ų
Higher logP may support membrane permeability screening.
Computed properties; class-level SAR interpretation.
Drug discovery ADME prediction Lead optimization

Fungicidal Research Precedent

Multiple vendor technical datasheets and chemical catalogs consistently identify this compound as 'a reagent for the synthetic studies on fungicidal agents' . This application designation is traced to early synthetic work by Saikachi et al. (Yakugaku Zasshi, 1958, 78:376) and Bosco et al. (Annali di Chimica, 1968, 58:1148) . While unsubstituted benzothiazole-6-carboxylic acid is broadly cited as a general pharmaceutical intermediate , the specific 2-methyl-6-carboxylic acid derivative carries a more narrowly defined, literature-supported application precedent in fungicidal agent research . This established historical precedent reduces the risk of adopting an untested scaffold for agrochemical programs.

Research Precedent
Data to verify
Specific fungicidal agent synthesis precedent (Saikachi et al., 1958; Bosco et al., 1968)
Established literature precedent may reduce method development risk for agrochemical programs.
Literature sources require independent verification.
Agrochemical research Fungicide development Synthetic methodology

GHS Hazard Classification & Safe Handling

The compound is classified under GHS as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Sensitization Category 1 (H317: may cause allergic skin reaction), Eye Damage Category 1 (H318: causes serious eye damage), and Aquatic Toxicity Acute Category 1 (H400: very toxic to aquatic life) . Signal word: Danger. In contrast, unsubstituted benzothiazole-6-carboxylic acid is typically classified only as Irritant (Xi) with fewer hazard statements . This elevated hazard profile for the 2-methyl derivative necessitates specific PPE requirements (eye protection, gloves) and environmental disposal considerations that must be factored into laboratory operating procedures and procurement planning.

GHS Hazard Profile
Data to verify
H302, H317, H318, H400; Signal: Danger vs Irritant (Xi) for unsubstituted
Elevated hazard profile may require enhanced PPE and waste protocols.
Verify against current SDS before establishing handling procedures.
Laboratory safety Chemical hygiene Regulatory compliance

2-Methyl-1,3-benzothiazole-6-carboxylic Acid: Procurement & Application Scenarios


Fungicidal Agent Synthesis & Lead Generation

This compound is explicitly documented as a research reagent for fungicidal agent synthetic studies, with literature precedent dating to 1958 . Agrochemical research groups developing next-generation fungicides should prioritize this scaffold over unsubstituted benzothiazole-6-carboxylic acid due to the established historical precedent. The 90% purity grade (~€95.00 per 100 mg) offers a cost-effective entry point for exploratory synthetic campaigns, while the 95% grade is recommended for definitive structure-activity relationship (SAR) studies requiring reproducible reaction outcomes .

CNS-Targeted Lead Optimization

The favorable drug-likeness parameters of this compound—Lipinski compliance, XLogP3 = 2.3, and TPSA = 78.4 Ų —support its use as a core scaffold for designing blood-brain barrier (BBB) penetrant molecules. Recent studies on 2-methylbenzothiazole derivatives demonstrate potent and selective MAO-B inhibition (all derivatives IC50 < 0.017 µM) [1], establishing the broader class as validated for neurodegenerative disease targets. The 6-carboxylic acid functionality provides a convenient handle for amide coupling and esterification to generate diverse compound libraries. The 95% purity grade is essential for reproducible biological assay data in these programs .

Specialty Building Block for Automated Synthesis

As a differentiated benzothiazole building block with a unique substitution pattern (2-methyl, 6-carboxylic acid), this compound enables access to chemical space not reachable with unsubstituted or 5-substituted analogs. The melting point of 229–232 °C and density of 1.430 g/cm³ distinguish it from unsubstituted benzothiazole-6-carboxylic acid (mp 245–251 °C, density 1.508 g/cm³) , requiring different recrystallization solvents and solid-dispensing parameters on automated synthesis platforms. The compound is stocked by multiple global vendors (AKSci in USA, Key Organics in UK, Aladdin in China) [2], ensuring supply chain redundancy for long-term research programs.

EHS-Compliant Process Development

Organizations with stringent environmental, health, and safety (EHS) compliance requirements must account for the compound's GHS classification: H302 (harmful if swallowed), H317 (skin sensitization), H318 (serious eye damage), and H400/H413 (aquatic toxicity) with 'Danger' signal word . This elevated hazard profile relative to unsubstituted benzothiazole-6-carboxylic acid (Irritant only) mandates enhanced PPE (goggles, nitrile gloves) and specialized waste disposal procedures. Procurement decisions should factor in the availability of comprehensive SDS documentation and the need for fume hood usage during weighing and reaction setup.

Application
Selection Property
Validation Focus
Agrochemical fungicide lead generation
Documented synthetic precedent
Reproducibility of historical methods
CNS permeability screening
Computed logP and TPSA profile
Class-level MAO-B inhibitor SAR context
Automated synthesis library generation
Differentiated substitution pattern
Solid-dispensing parameter adjustment
Safety protocol development
GHS hazard classification
PPE and waste disposal requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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